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molecular formula C6H14O3 B8660576 2-(3-Hydroxypropoxy)propan-1-ol CAS No. 139720-98-2

2-(3-Hydroxypropoxy)propan-1-ol

Cat. No. B8660576
M. Wt: 134.17 g/mol
InChI Key: PEMZXAMXLONKKE-UHFFFAOYSA-N
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Patent
US07301052B2

Procedure details

HO(CH2)3OCH(CH3)CH2OC(CH3)3 (203.39 g) prepared in Example 2-2 was loaded into a round-bottomed flask and stirred with 5 N hydrochloric acid (1 L) at room temperature for 43 hours. The reaction solution was concentrated with an evaporator, and then, after addition of toluene, concentrated again with an evaporator to give the title compound (131 g). The NMR spectrum data of the product were as follows.
Name
HO(CH2)3OCH(CH3)CH2OC(CH3)3
Quantity
203.39 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][CH2:4][O:5][CH:6]([CH2:8][O:9]C(C)(C)C)[CH3:7].Cl>>[OH:1][CH2:2][CH2:3][CH2:4][O:5][CH:6]([CH2:8][OH:9])[CH3:7]

Inputs

Step One
Name
HO(CH2)3OCH(CH3)CH2OC(CH3)3
Quantity
203.39 g
Type
reactant
Smiles
OCCCOC(C)COC(C)(C)C
Step Two
Name
Quantity
1 L
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated with an evaporator
ADDITION
Type
ADDITION
Details
after addition of toluene
CONCENTRATION
Type
CONCENTRATION
Details
concentrated again with an evaporator

Outcomes

Product
Name
Type
product
Smiles
OCCCOC(C)CO
Measurements
Type Value Analysis
AMOUNT: MASS 131 g
YIELD: CALCULATEDPERCENTYIELD 91.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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